(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid
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Overview
Description
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid is a synthetic compound that has gained attention in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a diazirine ring, which is known for its photo-reactive properties, making it useful in photoaffinity labeling and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) to form a Boc-protected amino acid.
Formation of the diazirine ring: The diazirine ring is introduced through a series of reactions involving the appropriate diazirine precursor.
Coupling reaction: The Boc-protected amino acid is coupled with the diazirine-containing intermediate under suitable conditions to form the final product.
Deprotection: The Boc group is removed under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the diazirine ring or other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the diazirine ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic reagents can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine or alcohol derivatives.
Scientific Research Applications
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used in the study of reaction mechanisms and as a building block for more complex molecules.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a tool for studying biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid involves its photo-reactive diazirine ring. Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate, which can covalently bind to nearby molecules. This property is exploited in photoaffinity labeling to identify and study molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-phenyl-3H-diazirin-3-yl)propanoic acid
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyl-3H-diazirin-3-yl)propanoic acid
Uniqueness
The uniqueness of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid lies in its specific structural features, such as the methyl-substituted diazirine ring, which imparts distinct photo-reactive properties compared to other similar compounds. This makes it particularly useful in applications requiring precise and efficient photoaffinity labeling.
Properties
Molecular Formula |
C10H17N3O4 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(2R)-3-(3-methyldiazirin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C10H17N3O4/c1-9(2,3)17-8(16)11-6(7(14)15)5-10(4)12-13-10/h6H,5H2,1-4H3,(H,11,16)(H,14,15)/t6-/m1/s1 |
InChI Key |
OMAJGFBHQOFABU-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1(N=N1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1(N=N1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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